What is Lumiracoxib-d6 and its chemical structure
What is Lumiracoxib-d6 and its chemical structure
This guide provides a comprehensive overview of Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to Lumiracoxib-d6
Lumiracoxib-d6 is a stable, isotopically labeled form of Lumiracoxib.[1][2][3] It serves as an analytical standard, particularly in techniques like High-Performance Liquid Chromatography (HPLC), for the quantification of Lumiracoxib in various biological matrices.[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays, ensuring accurate and precise measurements of the parent compound, Lumiracoxib.
Lumiracoxib itself is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] Structurally, it is a derivative of phenylacetic acid and is analogous to diclofenac.[7][8] This structural distinction sets it apart from other COX-2 inhibitors like celecoxib.[7][9] Lumiracoxib exhibits anti-inflammatory, analgesic, and antipyretic properties.[4][8] It was developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5][6][10][11] However, it has been withdrawn from the market in several countries due to concerns about potential liver toxicity.[7]
Chemical Structure
The chemical name for Lumiracoxib is {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.[7] The deuterated form, Lumiracoxib-d6, is designated as 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6.[2] This nomenclature indicates that six hydrogen atoms on the 5-methylbenzeneacetic acid moiety have been replaced by deuterium atoms.
Chemical Formula: C₁₅H₇D₆ClFNO₂[3]
Molecular Weight: 299.76 g/mol [3]
CAS Number: 1225453-72-4[1][3]
Below is a diagram illustrating the logical relationship and structural difference between Lumiracoxib and Lumiracoxib-d6.
Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data for Lumiracoxib. As an isotopic analog, Lumiracoxib-d6 is expected to have very similar physicochemical and pharmacokinetic properties, with the primary difference being its molecular weight.
Table 1: Physicochemical Properties of Lumiracoxib
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃ClFNO₂ | [7] |
| Molar Mass | 293.72 g·mol⁻¹ | [7] |
| pKa | 4.7 | [5][6] |
| Solubility | Soluble in DMSO to 100 mM |
Table 2: Pharmacokinetic Properties of Lumiracoxib
| Parameter | Value | Reference |
| Bioavailability | 74% | [5][6][7][12] |
| Protein Binding | >98% | [7][12] |
| Elimination Half-life | 4-8 hours | [5][6][7][10][12] |
| Time to Peak Plasma Concentration | 2 hours | [5][6][10] |
| Metabolism | Hepatic oxidation and hydroxylation (primarily via CYP2C9) | [7][9][12] |
| Excretion | Urine (54%) and Feces (43%) | [7] |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for Lumiracoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][12] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[9][12] Unlike non-selective NSAIDs, Lumiracoxib has a much lower affinity for the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa and platelet function.[8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][11]
The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the site of action for Lumiracoxib.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a Lumiracoxib derivative, which can be adapted for various research purposes. This protocol is based on the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one from Lumiracoxib.[13]
Objective: To synthesize 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one via intramolecular reaction of Lumiracoxib.
Materials:
-
Lumiracoxib
-
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
Distilled water
-
Sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve Lumiracoxib (1.07 mmol) and EDC (1.2 mmol) in 20 mL of dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After 1 hour, dilute the reaction mixture with an additional 50 mL of dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash three times with 20 mL of distilled water.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Remove the solvent from the filtrate by evaporation under reduced pressure.
-
The resulting product is 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.
Characterization:
The synthesized compound can be characterized using standard analytical techniques such as:
-
Melting Point Determination: To assess purity.
-
¹H-NMR Spectroscopy: To confirm the chemical structure.
-
Elemental Analysis: To determine the elemental composition.
The following diagram outlines the experimental workflow for this synthesis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LUMIRACOXIB [chemicalbook.com]
- 6. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 8. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
